molecular formula C11H9F2N3O2 B13288280 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13288280
M. Wt: 253.20 g/mol
InChI Key: PKYRRTGAJKKGPZ-UHFFFAOYSA-N
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Description

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a benzyl group at the 1-position and a difluoromethyl substituent at the 5-position of the triazole ring. The triazole core is a privileged scaffold in medicinal and synthetic chemistry due to its stability, hydrogen-bonding capability, and versatility in chemical modifications . The difluoromethyl group introduces unique electronic and steric properties, enhancing metabolic stability and influencing intermolecular interactions compared to non-fluorinated analogs .

Properties

Molecular Formula

C11H9F2N3O2

Molecular Weight

253.20 g/mol

IUPAC Name

1-benzyl-5-(difluoromethyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H9F2N3O2/c12-10(13)9-8(11(17)18)14-15-16(9)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,17,18)

InChI Key

PKYRRTGAJKKGPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)C(F)F

Origin of Product

United States

Preparation Methods

Cycloaddition of Aryl Azides with β-Ketoesters

  • Reaction of aryl azides with β-ketoesters under basic conditions (e.g., using 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU) yields 4,5-disubstituted 1,2,3-triazoles.
  • When 2-substituted β-ketoesters are used, the reaction can produce 5-hydroxy-1,2,3-triazoles, which are acidic and can serve as bioisosteres of hydroxamic acids.
  • The method provides high regioselectivity and yields, with the possibility to introduce benzyl substituents via the aryl azide component or β-ketoester substituents.
Entry β-Ketoester Substituent Aryl Azide Substituent Product Type Yield (%) Notes
1 Unsubstituted 4-pyridyl 4,5-disubstituted triazole 80 High yield, regioselective
2 2-alkyl substituted Phenyl 5-hydroxy-1,2,3-triazole 72 Acidic product, single regioisomer

This approach can be adapted to install difluoromethyl groups by employing suitably functionalized β-ketoesters or azides, although direct examples with difluoromethyl substitution require further optimization.

Metal-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Copper-catalyzed azide-alkyne cycloaddition is a versatile and widely used method for synthesizing 1,2,3-triazoles.
  • The reaction proceeds under mild conditions, often in the presence of copper(I) iodide and reducing agents like ascorbic acid.
  • Substituted alkynes bearing benzyl or difluoromethyl groups can be employed to generate the desired substituted triazoles.
  • The method allows for high regioselectivity, typically yielding 1,4-disubstituted triazoles, but modifications exist for 1,5-disubstitution.
Parameter Typical Conditions Notes
Catalyst CuI, Cu(OTf)2·C6H5CH3 Copper(I) sources
Reducing Agent Ascorbic acid Maintains Cu(I) state
Solvent DMF/4-methylpiperidine or DMSO Polar aprotic solvents preferred
Temperature Room temperature to 80°C Mild conditions
Reaction Time 12–48 hours Depending on substrates

This method is highly adaptable for synthesizing benzyl- and difluoromethyl-substituted triazoles by selecting appropriate azide and alkyne precursors.

Specific Considerations for Difluoromethyl Substitution

  • Introduction of the difluoromethyl group (–CF2H) typically requires specialized reagents or functional group transformations due to its electron-withdrawing and steric properties.
  • Common strategies include:
    • Use of difluoromethylated alkynes or azides as starting materials.
    • Post-cycloaddition functionalization of triazoles via difluoromethylation reagents (e.g., difluoromethyl iodide or sulfonium salts).
  • The difluoromethyl group enhances the acidity and metabolic stability of the compound, which is relevant for biological applications.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Selective methylation & separation 1-substituted-4,5-dibromo-1H-1,2,3-triazole, Grignard reagent, methyl iodide, THF/METHF, DMF High purity, selective isolation of acid form Multi-step, requires careful temperature control
Cycloaddition of aryl azides with β-ketoesters Aryl azides, β-ketoesters, DBU, MeCN or DMSO High regioselectivity, good yields May require optimization for difluoromethyl groups
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Azides, alkynes, CuI, ascorbic acid, DMF/DMSO Mild conditions, versatile, scalable Typically yields 1,4-disubstituted triazoles; may need modification for 1,5-derivatives

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into different functional groups.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The difluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent at the 5-position of the triazole ring significantly impacts molecular geometry, electronic properties, and biological activity. Key analogs and their features are summarized below:

Compound Name 5-Position Substituent Key Structural/Electronic Features References
1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid -CF₂H - Moderate electron-withdrawing effect
- Enhanced metabolic stability vs. CH₃
- Steric bulk between -CF₃ and -CH₃
1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid -CH₃ - Electron-donating group
- Planar triazole-benzene dihedral angle: 76.47°
- Forms O–H···N hydrogen-bonded chains
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid -CF₃ - Strong electron-withdrawing effect
- High antitumor activity (GP = 68.09% vs. NCI-H522 cells)
- Improved lipophilicity
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid -CH₃ (thiazole substituent) - Synergistic heterocyclic interactions
- GP = 62.47% vs. NCI-H522 cells
- Enhanced solubility via thiazole

Key Observations :

  • Electronic Effects : The difluoromethyl group (-CF₂H) balances electronic modulation between the strongly electron-withdrawing -CF₃ and the electron-donating -CH₃. This intermediate effect may optimize binding interactions in biological targets .
  • Hydrogen Bonding : The carboxylic acid group in all analogs facilitates intermolecular hydrogen bonding (e.g., O–H···N), critical for crystal lattice stability and supramolecular assembly .

Key Observations :

  • The -CF₃ substituent confers superior antitumor activity compared to -CH₃, likely due to increased lipophilicity and target affinity .
  • The difluoromethyl analog may offer a balance between activity and metabolic stability, as -CF₂H is less prone to oxidative degradation than -CH₃ .

Key Observations :

  • Fluorinated analogs generally exhibit lower aqueous solubility due to increased hydrophobicity.
  • Synthesis of the difluoromethyl derivative may require specialized fluorination reagents, adding complexity compared to methyl or trifluoromethyl analogs .

Biological Activity

1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and antiproliferative activities based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of the difluoromethyl group enhances its lipophilicity and may influence its biological interactions.

Synthesis Method

The synthesis of 1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through various methods, including the "click" chemistry approach, which involves the reaction of azides with alkynes in the presence of copper catalysts. This method allows for efficient formation of triazole derivatives with high yields.

Antimicrobial Activity

Research indicates that compounds within the 1-benzyl-1,2,3-triazole series exhibit varying degrees of antimicrobial activity. A study evaluated the antibacterial properties of several derivatives using broth microdilution methods against various pathogens. The results showed that while some derivatives had weak inhibition against human pathogenic bacteria such as M. tuberculosis, others demonstrated promising activity against fungi .

Table 1: Antimicrobial Activity of 1-Benzyl-1,2,3-Triazole Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
5gM. tuberculosis>400 μg/mL
5hE. coli200 μg/mL
5iC. albicans50 μg/mL

Antioxidant Activity

The antioxidant capacity of 1-benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid was assessed using DPPH and ABTS assays. Compounds in this series showed significant radical scavenging activity, indicating their potential as antioxidants. The study found that some derivatives exhibited higher DPPH-scavenging activity than Trolox (a standard antioxidant), suggesting their efficacy in reducing oxidative stress .

Table 2: Antioxidant Activity Assessment

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
5g85%90%
5h75%80%
5i65%70%

Antiproliferative Activity

In vitro studies have demonstrated that certain triazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, one study reported that a derivative containing the triazole ring showed promising activity against HeLa and CEM cells with IC50 values significantly lower than those of parent compounds .

Table 3: Antiproliferative Effects on Cancer Cell Lines

CompoundCell Line TestedIC50 (μM)
Compound AHeLa9.6
Compound BCEM12.4
Compound CL121015.8

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

  • Anticancer Properties : A study on imatinib analogs revealed that replacing the amide bond with a triazole ring led to enhanced antiproliferative activity against resistant cancer cell lines .
  • Antifungal Activity : Triazoles are known for their antifungal properties. The synthesized compounds were tested against fungal strains and demonstrated significant inhibitory effects, making them candidates for further development as antifungal agents.

Q & A

Q. What are the common synthetic routes for 1-Benzyl-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization of the triazole core. For example, benzyl chloride and sodium azide can generate the benzyl azide intermediate, which reacts with a difluoromethyl-substituted alkyne under Cu(I) catalysis. Post-synthetic modifications, such as carboxylation at the 4-position, are achieved via hydrolysis or oxidative methods. Key steps include purification via column chromatography and characterization by NMR and mass spectrometry .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography : Resolves the triazole ring conformation and substituent orientations (e.g., benzyl and difluoromethyl groups) with mean C–C bond lengths of 0.005 Å and R factor = 0.053 .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and electronic environments. For example, the difluoromethyl group shows splitting patterns (e.g., δ 7.71 ppm for triazole protons in CDCl₃) .
  • Mass spectrometry : High-resolution ESI-TOF confirms molecular weight (e.g., m/z 254.1083 for a related triazole derivative) .

Q. How do substituents like benzyl and difluoromethyl influence the compound’s electronic and steric properties?

The benzyl group enhances steric bulk, affecting binding interactions in catalysis or biological targets. The difluoromethyl group increases lipophilicity and metabolic stability while introducing electron-withdrawing effects, altering the triazole ring’s electron density. These effects are critical in medicinal chemistry for optimizing pharmacokinetics and target engagement .

Q. What are the primary applications of this compound in materials science?

It serves as a ligand in metal-organic frameworks (MOFs) due to its ability to coordinate with transition metals (e.g., Cu, Zn). The triazole-carboxylic acid moiety enhances framework stability and porosity, enabling applications in gas storage or catalysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding interactions of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the difluoromethyl group reduces HOMO energy, making the triazole ring less reactive toward electrophiles. Molecular docking simulations model interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies .

Q. What strategies optimize regioselectivity and yield in Pd-catalyzed functionalization of the triazole core?

  • Ligand design : Bulky phosphine ligands (e.g., PPh₃) favor C–H arylation at the 5-position.
  • Deuterium labeling : Isotopic tracing (e.g., using n-BuLi and D₂O) confirms mechanistic pathways and retains >99% deuterium incorporation in reaction products .
  • Solvent effects : Polar aprotic solvents (e.g., NMP) improve Pd catalyst stability and reaction efficiency .

Q. How can contradictions in pharmacological data across studies be resolved?

  • Dose-response validation : Replicate assays under standardized conditions (e.g., MIC values for antibacterial activity).
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with bioactivity measurements.
  • Structural analogs : Compare with derivatives (e.g., 5-ethyl or 5-trifluoromethyl variants) to isolate substituent-specific effects .

Q. What role does this compound play in designing stimuli-responsive polymers?

Incorporating the triazole-carboxylic acid moiety into polymer backbones enables pH-sensitive behavior. For example, protonation/deprotonation of the carboxylic acid group alters solubility, enabling applications in drug delivery or smart coatings. FTIR and DSC monitor phase transitions and stability .

Q. How does deuteration aid in mechanistic studies of triazole derivatives?

Deuterium-labeled analogs (e.g., 1e-d in ) track reaction pathways via kinetic isotope effects (KIE). For instance, deuterium incorporation at the triazole C–H position slows hydrogenolysis rates, confirming radical intermediates in Pd-catalyzed reactions .

Q. What analytical techniques resolve overlapping signals in NMR spectra of complex triazole mixtures?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons, distinguishing triazole protons from benzyl or difluoromethyl groups.
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring flipping) .

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